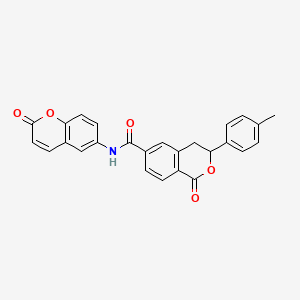![molecular formula C9H14O3 B2471433 5-Oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 2248296-76-4](/img/structure/B2471433.png)
5-Oxaspiro[3.5]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the CAS Number: 2248296-76-4 . It has a molecular weight of 170.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI key for this compound is not provided in the search results .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis Studies
5-Oxaspiro[3.5]nonane-7-carboxylic acid and its derivatives have been explored extensively in synthetic chemistry. For instance, Kato, Kitahara, and Yoshikoshi (1985) focused on synthesizing 2-oxaspiro[3.5]nonane as a model study for anisatin, employing ruthenium tetroxide oxidation to achieve the corresponding β-lactones (Kato, Kitahara, & Yoshikoshi, 1985). Similarly, R. A. Kuroyan, S. A. Pogosyan, and N. P. Grigoryan (1991) established the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite into various carboxylates and nitriles, expanding the range of potential synthetic applications (Kuroyan, Pogosyan, & Grigoryan, 1991).
Structural and Mechanistic Insights
The study of spirocyclic compounds like this compound provides valuable insights into chemical structures and mechanisms. For example, Gurry, McArdle, and Aldabbagh (2015) described a synthesis process for spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, with detailed X-ray crystal structures presented (Gurry, McArdle, & Aldabbagh, 2015). Such research contributes to the broader understanding of spiro compounds' chemistry.
Applications in Organic Synthesis
Spirocyclic compounds like this compound are frequently used in organic synthesis to create complex molecular structures. For instance, Sinibaldi and Canet (2008) highlighted the synthesis of spiroaminals, emphasizing the significant biological activities of products containing 1-oxa-6-azaspiro[4.4]nonane ring systems, showcasing the versatility of these compounds in synthesizing biologically active molecules (Sinibaldi & Canet, 2008).
Novel Molecular Constructs
The creation of novel molecular constructs using this compound derivatives is a key area of research. This is exemplified by the work of Huynh, Nguyen, and Nishino (2017), who synthesized 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, demonstrating the potential for creating unique molecular frameworks (Huynh, Nguyen, & Nishino, 2017).
Supramolecular Structures
Exploring the supramolecular structures of derivatives of this compound is another area of interest. Foces-Foces et al. (2005) studied the crystal structures of hydroxycarboxylic acid derivatives, including 7-oxaspiro[bicyclo[3.2.1]octane-6,1'-cyclopentane]-5-carboxylic acid, to understand their supramolecular aggregations (Foces-Foces et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
5-oxaspiro[3.5]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-2-5-9(12-6-7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLQZDZMUZAACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)
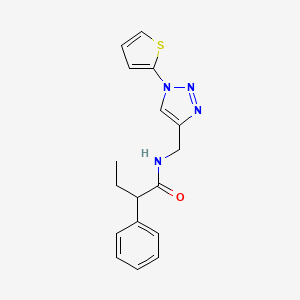
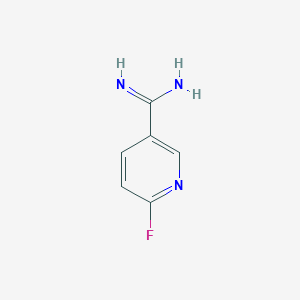


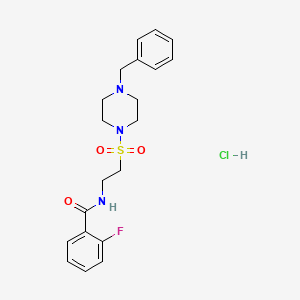

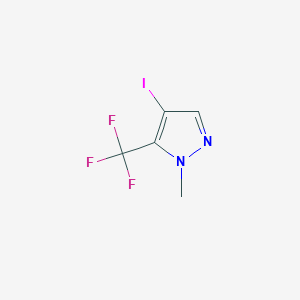
![Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2471365.png)
amino]but-2-enoic acid](/img/structure/B2471366.png)
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)
![1-[3-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2471370.png)
